molecular formula C12H15NO2S B2863869 3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol CAS No. 1249063-99-7

3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol

Cat. No.: B2863869
CAS No.: 1249063-99-7
M. Wt: 237.32
InChI Key: FLQRKCIPMVLPNX-UHFFFAOYSA-N
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Description

3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol is an organic compound with a unique chemical structure that includes a morpholine ring, a thiophene ring, and a propynol group.

Preparation Methods

The synthesis of 3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

    Introduction of the morpholinomethyl group: The morpholine ring is attached to the thiophene ring via a methyl group, often using a nucleophilic substitution reaction.

    Addition of the propynol group: The propynol group is introduced through a reaction involving propargyl alcohol and appropriate catalysts.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Scientific Research Applications

3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol can be compared with other similar compounds, such as:

    3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.

    3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[5-(morpholin-4-ylmethyl)thiophen-3-yl]prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-5-1-2-11-8-12(16-10-11)9-13-3-6-15-7-4-13/h8,10,14H,3-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQRKCIPMVLPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CS2)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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